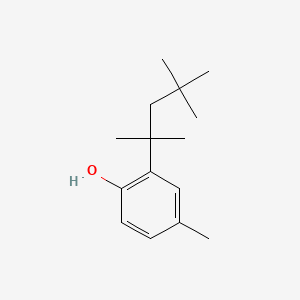








|
REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[CH3:9][C:10]([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[CH2:11].B(F)(F)F.CCOCC>>[CH3:8][C:3]1[CH:4]=[CH:5][C:6]([OH:7])=[C:1]([C:10]([CH3:11])([CH3:9])[CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH:2]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
33.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1O)C
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)CC(C)(C)C
|
|
Name
|
olefin
|
|
Quantity
|
162 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring under nitrogen for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Preparation
|
|
Type
|
CUSTOM
|
|
Details
|
In a round-bottom flask to which were attached
|
|
Type
|
ADDITION
|
|
Details
|
two addition funnels
|
|
Type
|
CUSTOM
|
|
Details
|
was purged with nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
sparged hexanes
|
|
Type
|
ADDITION
|
|
Details
|
was added at the same time
|
|
Type
|
ADDITION
|
|
Details
|
The addition of olefin
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to 45° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling back to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched by the addition of 121 g of 30% NaOH/H2O and 10 mL hexanes
|
|
Type
|
CUSTOM
|
|
Details
|
After separation
|
|
Type
|
WASH
|
|
Details
|
the organic fraction was washed with water
|
|
Type
|
WASH
|
|
Details
|
the combined aqueous fractions were washed with hexanes
|
|
Type
|
WASH
|
|
Details
|
The combined organic fractions were again washed with water
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
|
Type
|
DISTILLATION
|
|
Details
|
The fraction distilling at 141° C.
|


Reaction Time |
160 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=CC(=C(C=C1)O)C(CC(C)(C)C)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |